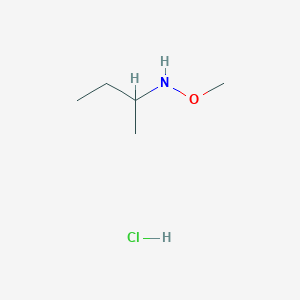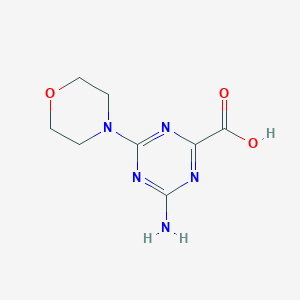
(Butan-2-yl)(methoxy)amine hydrochloride
Overview
Description
“(Butan-2-yl)(methoxy)amine hydrochloride” is a chemical compound with the CAS Number: 1421602-73-4 . It has a molecular weight of 139.62 and its IUPAC name is N-(sec-butyl)-O-methylhydroxylamine hydrochloride . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H14ClNO . The InChI code is 1S/C5H13NO.ClH/c1-4-5(2)6-7-3;/h5-6H,4H2,1-3H3;1H .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Polymer and Material Science
Carbohydrate polymers, including chitosan and its derivatives, have found widespread applications in material science due to their unique properties such as biodegradability and biocompatibility. (Butan-2-yl)(methoxy)amine hydrochloride can potentially be involved in modifying these polymers to enhance their functional characteristics. For instance, chitosan, with its free amine and hydroxyl groups, shows promise for metal ion chelation, which can be crucial in corrosion inhibition and the development of more environmentally friendly anticorrosion coatings (Umoren & Eduok, 2016).
Environmental Applications
Amine-functionalized materials, such as those potentially derived from this compound, play a significant role in environmental applications, particularly in the capture and sequestration of carbon dioxide. The strong interaction between CO2 and basic amino functionalities makes amine-functionalized metal–organic frameworks (MOFs) excellent candidates for CO2 capture technologies. These materials offer high sorption capacities and selectivity towards CO2, which is crucial for effective environmental management and the mitigation of greenhouse gas emissions (Lin, Kong, & Chen, 2016).
Advanced Oxidation Processes for Contaminant Degradation
Nitrogen-containing compounds, including those related to this compound, are often resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective methods for the mineralization of such recalcitrant compounds. The degradation of nitrogen-containing compounds, especially in water treatment, benefits significantly from AOPs, as they can effectively break down these pollutants into less harmful products. This application is critical for ensuring the safety and cleanliness of water resources, making it a vital area of research for environmental scientists and engineers (Bhat & Gogate, 2021).
Biomedical Applications
Amine-functionalized compounds, like those derivable from this compound, find significant applications in the biomedical field, particularly in drug delivery systems and tissue engineering. The introduction of amine groups can enhance the bioactivity and biocompatibility of materials, making them suitable for various medical applications, including wound healing patches, tissue sealants, and hemostatic materials. The development of wet-resistant adhesives inspired by mussel adhesive proteins, which contain catecholamine functionalities, underscores the potential of amine-functionalized materials in creating robust bioadhesive materials for medical use (Ryu, Hong, & Lee, 2015).
Safety and Hazards
The safety information for “(Butan-2-yl)(methoxy)amine hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
properties
IUPAC Name |
N-methoxybutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4-5(2)6-7-3;/h5-6H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILPNJBWNTZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)
![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)




![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)
